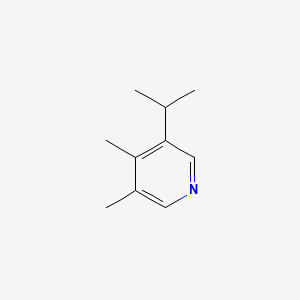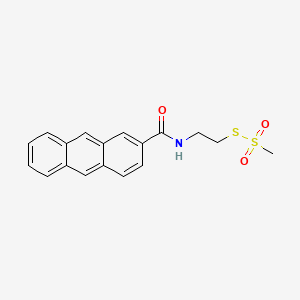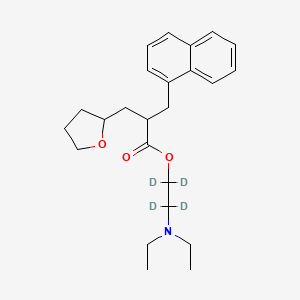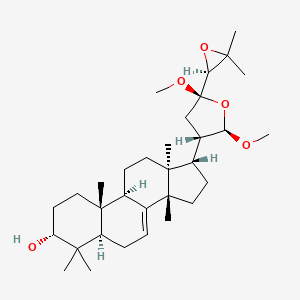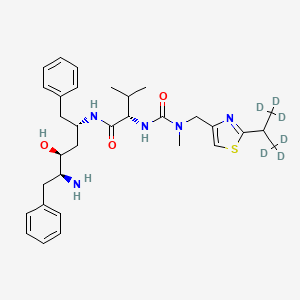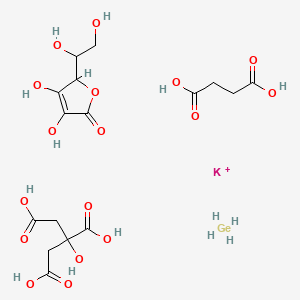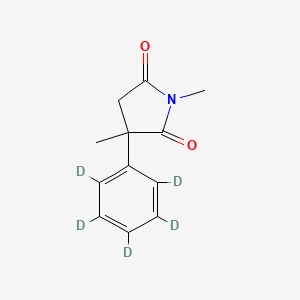![molecular formula C15H13BrN4O B564744 7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione CAS No. 676596-64-8](/img/structure/B564744.png)
7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione
Overview
Description
This compound, also known as CAS 676596-64-8, is a yellow solid . Its IUPAC name is (9E)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one . It has a molecular formula of C15H13BrN4O and a molecular weight of 345.19 .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[3,2-b]azepine ring, a hydrazone group, and a 4-bromophenyl group . The InChI key is AEELCBKXLYOXEY-DEDYPNTBSA-N .Physical And Chemical Properties Analysis
This compound appears as a yellow solid . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Synthesis and Structural Studies
Synthesis Techniques : The compound is synthesized via various methods, including reactions that avoid the preparation of certain intermediates for increased yield efficiency (Albright & Du, 2000). Similar compounds have been synthesized through reactions like the Japp-Klingemann reaction (Kumar, Biju, & Sadasivan, 2018).
Structural Characterization : Structural characterization of related compounds has been conducted using various spectroscopic methods, providing insights into their molecular structure and tautomeric forms (Mahmudov et al., 2011).
Chemical Properties and Reactivity
- Chemical Reactivity : Research shows that related compounds exhibit different chemical reactivities, such as undergoing acid cleavage and forming various derivatives under specific conditions (Wejroch et al., 2002).
- Tautomerism and Solvent Polarity : Investigations into the tautomerism of similar compounds reveal that solvent polarity can significantly influence their tautomeric balance, impacting their chemical behavior (Mahmudov et al., 2011).
Potential Biological and Pharmacological Applications
- Antioxidant Properties : Some related compounds demonstrate notable antioxidant properties, which could be relevant for therapeutic applications (Kumar, Biju, & Sadasivan, 2018).
- Antimicrobial Activities : Certain derivatives have been studied for their antimicrobial activities, suggesting potential use in medical research and treatment (Kumar, Biju, & Sadasivan, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(9E)-9-[(4-bromophenyl)hydrazinylidene]-7,8-dihydro-5H-pyrido[3,2-b]azepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c16-10-3-5-11(6-4-10)19-20-13-7-8-14(21)18-12-2-1-9-17-15(12)13/h1-6,9,19H,7-8H2,(H,18,21)/b20-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEELCBKXLYOXEY-DEDYPNTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C(C1=NNC3=CC=C(C=C3)Br)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC(=O)NC2=C(/C1=N/NC3=CC=C(C=C3)Br)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675847 | |
| Record name | 9-[2-(4-Bromophenyl)hydrazinyl]-7,8-dihydro-6H-pyrido[3,2-b]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione | |
CAS RN |
676596-64-8 | |
| Record name | 9-[2-(4-Bromophenyl)hydrazinyl]-7,8-dihydro-6H-pyrido[3,2-b]azepin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



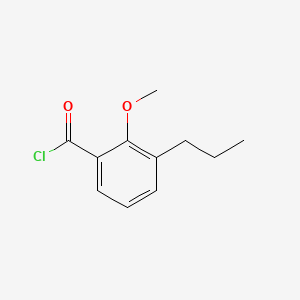
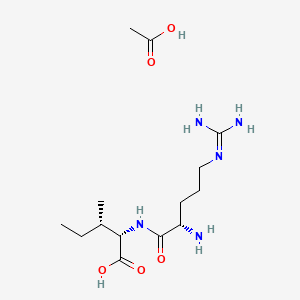

![tert-Butyl 3-[cyano(diphenyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B564665.png)
